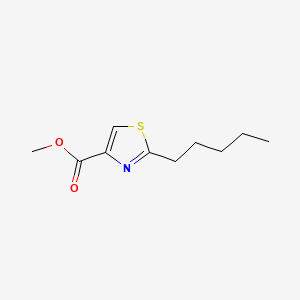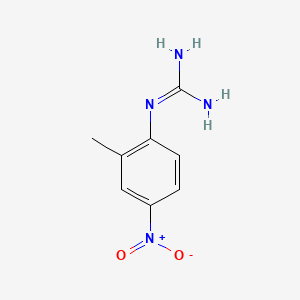
1-(2-Methyl-4-nitrophenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methyl-4-nitrophenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are commonly found in various natural products, pharmaceuticals, and biochemical processes. This compound is characterized by the presence of a guanidine group attached to a 2-methyl-4-nitrophenyl ring, making it a valuable scaffold in organic synthesis and medicinal chemistry.
准备方法
The synthesis of 1-(2-Methyl-4-nitrophenyl)guanidine can be achieved through several methods:
One-Pot Synthesis: A sequential one-pot approach involves the reaction of N-chlorophthalimide, isocyanides, and amines.
Traditional Methods: The traditional synthesis relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts.
Industrial Production: Industrial methods often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines.
化学反应分析
1-(2-Methyl-4-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically convert the nitro group to an amino group, resulting in 1-(2-Methyl-4-aminophenyl)guanidine.
Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-Methyl-4-nitrophenyl)guanidine has several scientific research applications:
作用机制
The mechanism of action of 1-(2-Methyl-4-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This makes it a potential candidate for treating conditions related to muscle weakness and fatigue.
相似化合物的比较
1-(2-Methyl-4-nitrophenyl)guanidine can be compared with other guanidine derivatives:
1-(2-Methyl-5-nitrophenyl)guanidine: Similar in structure but with a different position of the nitro group, affecting its reactivity and biological activity.
N,N’-Disubstituted Guanidines: These compounds have two substituents on the guanidine group, offering different chemical properties and applications.
Thiourea Derivatives: These compounds are often used in similar synthetic applications but have different reactivity due to the presence of sulfur.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H10N4O2 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC 名称 |
2-(2-methyl-4-nitrophenyl)guanidine |
InChI |
InChI=1S/C8H10N4O2/c1-5-4-6(12(13)14)2-3-7(5)11-8(9)10/h2-4H,1H3,(H4,9,10,11) |
InChI 键 |
STXXMCQQEVOHHE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


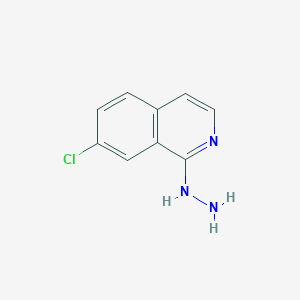
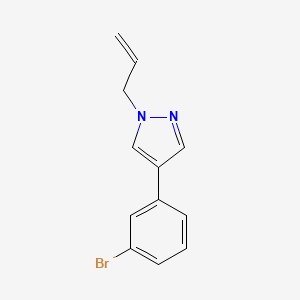
![2-[(2-methylphenyl)methyl]guanidine](/img/structure/B13683041.png)
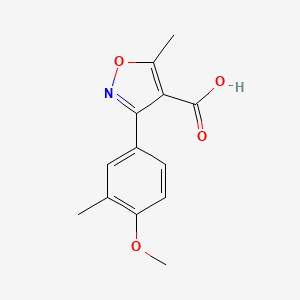
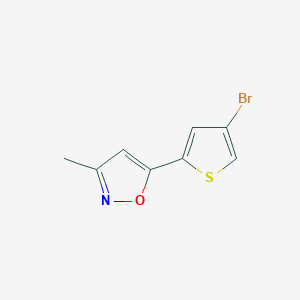
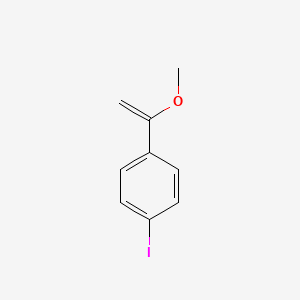
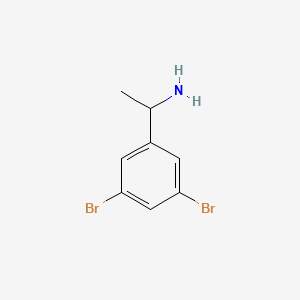

![6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683087.png)
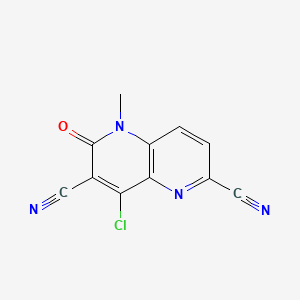
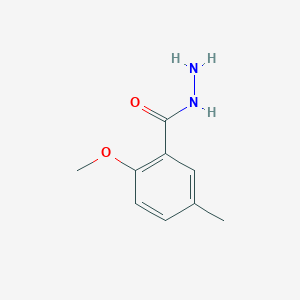
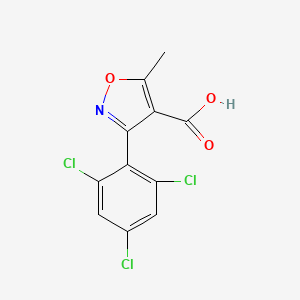
![5,7-Difluoropyrido[3,4-b]pyrazine](/img/structure/B13683105.png)
